molecular formula C10H14ClN3O2 B1477672 1-(6-Chloro-2-methylpyrimidin-4-yl)-4-methoxypyrrolidin-3-ol CAS No. 2098000-66-7

1-(6-Chloro-2-methylpyrimidin-4-yl)-4-methoxypyrrolidin-3-ol

Cat. No.: B1477672
CAS No.: 2098000-66-7
M. Wt: 243.69 g/mol
InChI Key: OZQMDEAOUZYQPY-UHFFFAOYSA-N
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Description

1-(6-Chloro-2-methylpyrimidin-4-yl)-4-methoxypyrrolidin-3-ol is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom and a methyl group, as well as a pyrrolidine ring with a methoxy group

Properties

IUPAC Name

1-(6-chloro-2-methylpyrimidin-4-yl)-4-methoxypyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O2/c1-6-12-9(11)3-10(13-6)14-4-7(15)8(5-14)16-2/h3,7-8,15H,4-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQMDEAOUZYQPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N2CC(C(C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(6-Chloro-2-methylpyrimidin-4-yl)-4-methoxypyrrolidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 4,6-dichloro-2-methylpyrimidine and 4-methoxypyrrolidine.

    Reaction Conditions: The reaction is carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

    Procedure: The 4,6-dichloro-2-methylpyrimidine is reacted with 4-methoxypyrrolidine in the presence of K2CO3 in DMF at room temperature for several hours. .

Chemical Reactions Analysis

1-(6-Chloro-2-methylpyrimidin-4-yl)-4-methoxypyrrolidin-3-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-(6-Chloro-2-methylpyrimidin-4-yl)-4-methoxypyrrolidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Chloro-2-methylpyrimidin-4-yl)-4-methoxypyrrolidin-3-ol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-(6-Chloro-2-methylpyrimidin-4-yl)-4-methoxypyrrolidin-3-ol can be compared with other similar compounds:

Biological Activity

1-(6-Chloro-2-methylpyrimidin-4-yl)-4-methoxypyrrolidin-3-ol is a heterocyclic compound that features a pyrimidine ring with a chlorine atom and a methyl group, alongside a pyrrolidine ring substituted with a methoxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research.

Structure and Composition

PropertyDetails
IUPAC Name 1-(6-chloro-2-methylpyrimidin-4-yl)-4-methoxypyrrolidin-3-ol
Molecular Formula C10H14ClN3O2
Molecular Weight 233.69 g/mol
CAS Number 2098000-66-7
InChI Key OZQMDEAOUZYQPY-UHFFFAOYSA-N

Synthesis

The synthesis typically involves the reaction of 4,6-dichloro-2-methylpyrimidine with 4-methoxypyrrolidine in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) at room temperature. This method highlights the compound's accessibility for further biological evaluations.

1-(6-Chloro-2-methylpyrimidin-4-yl)-4-methoxypyrrolidin-3-ol exhibits its biological activity through interactions with specific molecular targets involved in cellular processes, such as:

  • Enzymatic Inhibition : The compound may inhibit enzymes critical for DNA synthesis and cell proliferation.
  • Receptor Interaction : It potentially interacts with various receptors that modulate signaling pathways essential for cell survival and growth.

Anticancer Activity

Recent studies have demonstrated that this compound possesses significant anticancer properties. For instance, it has shown cytotoxic effects against several cancer cell lines, including neuroblastoma and glioblastoma, with lethal concentrations (LC50) significantly lower than those of established chemotherapeutics.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the efficacy of 1-(6-Chloro-2-methylpyrimidin-4-yl)-4-methoxypyrrolidin-3-ol against various cancer cell lines, revealing:

Cell LineLC50 (nM)Comparison to Control
Neuroblastoma18.9>15× lower than control drug
Glioblastoma200Significantly more effective than control

This data indicates the compound's potential as a lead candidate for further development in cancer therapeutics.

Antimicrobial and Antiviral Properties

In addition to its anticancer activity, preliminary evaluations suggest that this compound may also exhibit antimicrobial and antiviral properties. The presence of the pyrimidine ring is often associated with enhanced biological activity against various pathogens.

Comparison with Similar Compounds

When compared to structurally similar compounds such as 1-(6-chloro-2-methylpyrimidin-4-yl)piperidine derivatives, 1-(6-Chloro-2-methylpyrimidin-4-yl)-4-methoxypyrrolidin-3-ol demonstrates unique biological profiles due to its specific substitution patterns.

Structural Comparison Table

Compound NameAnticancer ActivityAntimicrobial Activity
1-(6-Chloro-2-methylpyrimidin-4-yl)-4-methoxypyrrolidin-3-olHighModerate
1-(6-chloro-2-methylpyrimidin-4-yl)piperidine derivativesModerateLow

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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